molecular formula C7H13BrO B13352589 cis-1-Bromo-2-Methoxycyclohexane

cis-1-Bromo-2-Methoxycyclohexane

Cat. No.: B13352589
M. Wt: 193.08 g/mol
InChI Key: DGMAOHYUXAZIFR-RQJHMYQMSA-N
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Description

Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is a chiral organic compound with significant importance in various chemical and pharmaceutical applications. The compound’s structure includes a bromine atom and a methoxy group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. The reaction is carried out using bromine in the presence of a solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity . The reaction conditions are carefully controlled to obtain the desired (1R,2S) configuration.

Industrial Production Methods

In industrial settings, the production of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.

    Oxidation: 2-methoxycyclohexanone.

    Reduction: 2-methoxycyclohexane.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-methoxycyclohexane

InChI

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

DGMAOHYUXAZIFR-RQJHMYQMSA-N

Isomeric SMILES

CO[C@H]1CCCC[C@H]1Br

Canonical SMILES

COC1CCCCC1Br

Origin of Product

United States

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